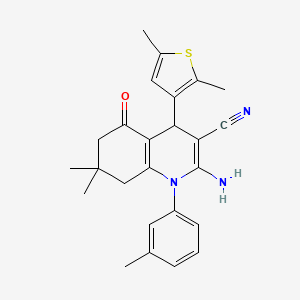
2,3-Diallyl-1,2,3,4-tetrahydro-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dialil-1,2,3,4-tetrahidroquinoxalina es un compuesto heterocíclico perteneciente a la familia de las quinoxalinas. Las quinoxalinas son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos, incluida la química medicinal, la ciencia de los materiales y la síntesis orgánica. La presencia del núcleo tetrahidroquinoxalina, junto con los grupos dialilo, confiere propiedades químicas únicas a este compuesto, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-Dialil-1,2,3,4-tetrahidroquinoxalina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 1,2-diaminas y compuestos 1,2-dicarbonílicos.
Reacción de ciclización: El paso clave implica la ciclización de estos materiales de partida para formar el núcleo tetrahidroquinoxalina. Esto se puede lograr a través de varios métodos, que incluyen
Métodos de producción industrial
La producción industrial de 2,3-Dialil-1,2,3,4-tetrahidroquinoxalina puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Los catalizadores y los solventes que son reutilizables y ambientalmente benignos a menudo se prefieren en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
2,3-Dialil-1,2,3,4-tetrahidroquinoxalina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinoxalina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar aún más el núcleo tetrahidroquinoxalina.
Sustitución: Los grupos alílicos pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen yodo, nitrato de cerio amónico y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan con frecuencia.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos (por ejemplo, bromo, cloro) y bases (por ejemplo, carbonato de potasio).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinoxalina, mientras que las reacciones de sustitución pueden producir varios derivados alílicos sustituidos.
Aplicaciones Científicas De Investigación
2,3-Dialil-1,2,3,4-tetrahidroquinoxalina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como ligando en química de coordinación.
Biología: La actividad biológica del compuesto es de interés para el desarrollo de nuevos productos farmacéuticos, particularmente por sus posibles propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: La investigación de sus propiedades medicinales incluye estudios sobre su potencial como agente terapéutico para diversas enfermedades.
Industria: En la ciencia de los materiales, se utiliza en el desarrollo de semiconductores orgánicos, colorantes y materiales electroluminiscentes.
Mecanismo De Acción
El mecanismo de acción de 2,3-Dialil-1,2,3,4-tetrahidroquinoxalina implica su interacción con objetivos moleculares y vías específicas. Estas pueden incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías metabólicas.
Unión a receptores: Puede unirse a receptores específicos, modulando las vías de señalización celular.
Interacción con el ADN: El compuesto puede interactuar con el ADN, influyendo en la expresión génica y las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
2,3-Difenil-1,2,3,4-tetrahidroquinoxalina: Similar en estructura pero con grupos fenilo en lugar de grupos alílicos.
1,2,3,4-Tetrahidroquinoxalina: Carece de los grupos alílicos, proporcionando una estructura más simple.
Quinoxalina: El compuesto parental completamente aromático sin las modificaciones tetrahidro o alílicas.
Singularidad
2,3-Dialil-1,2,3,4-tetrahidroquinoxalina es única debido a la presencia tanto del núcleo tetrahidroquinoxalina como de los grupos dialilo. Esta combinación confiere reactividad química y actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-7-11-12(8-4-2)16-14-10-6-5-9-13(14)15-11/h3-6,9-12,15-16H,1-2,7-8H2 |
Clave InChI |
MLKXLUABNFQTNB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(NC2=CC=CC=C2N1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B11637094.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)

![Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11637100.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637145.png)
![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
